molecular formula C16H26N2O B12528614 N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide CAS No. 828911-66-6

N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide

Katalognummer: B12528614
CAS-Nummer: 828911-66-6
Molekulargewicht: 262.39 g/mol
InChI-Schlüssel: LDPDEHMUCDFKEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylaminoethyl group attached to a dimethylphenylacetamide core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide typically involves the reaction of 4-amino-N-[2-(diethylamino)ethyl]benzamide with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the acetylation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Amino-N-[2-(diethylamino)ethyl]benzamide
  • 2-Diethylaminoethyl 4-nitrobenzoate
  • N-[2-(Diethylamino)ethyl]-4-ethoxybenzamide hydrochloride

Uniqueness

N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide stands out due to its unique structural features, which confer specific chemical and biological properties. Its diethylaminoethyl group and dimethylphenylacetamide core make it particularly versatile in various chemical reactions and applications .

This compound’s distinctiveness lies in its ability to participate in a wide range of chemical reactions and its potential applications in diverse scientific fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable tool in research and development.

Eigenschaften

CAS-Nummer

828911-66-6

Molekularformel

C16H26N2O

Molekulargewicht

262.39 g/mol

IUPAC-Name

N-[4-[2-(diethylamino)ethyl]-2,5-dimethylphenyl]acetamide

InChI

InChI=1S/C16H26N2O/c1-6-18(7-2)9-8-15-10-13(4)16(11-12(15)3)17-14(5)19/h10-11H,6-9H2,1-5H3,(H,17,19)

InChI-Schlüssel

LDPDEHMUCDFKEK-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCC1=C(C=C(C(=C1)C)NC(=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.